molecular formula C12H7BrClF B13433865 2-Bromo-4-(4-chlorophenyl)-1-fluorobenzene

2-Bromo-4-(4-chlorophenyl)-1-fluorobenzene

Katalognummer: B13433865
Molekulargewicht: 285.54 g/mol
InChI-Schlüssel: KPFYOZSEFPRRIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-4-(4-chlorophenyl)-1-fluorobenzene is an organic compound with the molecular formula C12H7BrClF It is a halogenated aromatic compound, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(4-chlorophenyl)-1-fluorobenzene typically involves halogenation reactions. One common method is the bromination of 4-(4-chlorophenyl)-1-fluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-4-(4-chlorophenyl)-1-fluorobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids or esters are used in the presence of a base like potassium carbonate in solvents such as ethanol or toluene.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the aromatic ring.

Wissenschaftliche Forschungsanwendungen

2-Bromo-4-(4-chlorophenyl)-1-fluorobenzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of biological systems and interactions, particularly in the development of fluorescent probes and imaging agents.

    Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials.

Wirkmechanismus

The mechanism of action of 2-Bromo-4-(4-chlorophenyl)-1-fluorobenzene depends on its specific application. In chemical reactions, the presence of halogen atoms can influence the reactivity and selectivity of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and π-π stacking.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromo-4-chlorophenol: Similar in structure but lacks the fluorine atom.

    4-Bromo-2-chlorophenol: Another halogenated phenol with different substitution patterns.

    2-Bromo-4’-chloroacetophenone: Contains a carbonyl group instead of a fluorine atom.

Uniqueness

2-Bromo-4-(4-chlorophenyl)-1-fluorobenzene is unique due to the presence of all three halogen atoms (bromine, chlorine, and fluorine) on the aromatic ring. This unique combination of halogens can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C12H7BrClF

Molekulargewicht

285.54 g/mol

IUPAC-Name

2-bromo-4-(4-chlorophenyl)-1-fluorobenzene

InChI

InChI=1S/C12H7BrClF/c13-11-7-9(3-6-12(11)15)8-1-4-10(14)5-2-8/h1-7H

InChI-Schlüssel

KPFYOZSEFPRRIM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)F)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.